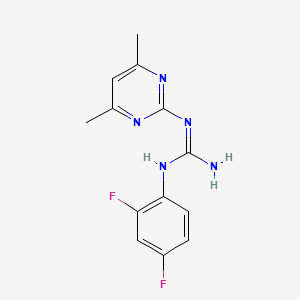![molecular formula C17H17ClN6O3 B10890427 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B10890427.png)
4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with pyrazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide typically involves multi-step reactions. The process begins with the preparation of the pyrazole intermediates, followed by their coupling with a benzamide derivative.
Preparation of Pyrazole Intermediates: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
Coupling Reaction: The pyrazole intermediates are then coupled with a benzamide derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Hydrolysis: The benzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, base (e.g., sodium hydroxide)
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products
Reduction: 4-[(4-Amino-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide
Substitution: 4-[(4-Substituted-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide
Hydrolysis: Corresponding carboxylic acid and amine
科学研究应用
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and mechanisms, particularly those involving pyrazole-containing compounds.
作用机制
The mechanism of action of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
- 4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzamide
- 4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzamide
- N~1~-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]benzamide
Uniqueness
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide is unique due to the presence of both chloro and nitro substituents on the pyrazole ring, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
属性
分子式 |
C17H17ClN6O3 |
|---|---|
分子量 |
388.8 g/mol |
IUPAC 名称 |
4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[(1,3-dimethylpyrazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C17H17ClN6O3/c1-11-14(9-22(2)20-11)7-19-17(25)13-5-3-12(4-6-13)8-23-10-15(18)16(21-23)24(26)27/h3-6,9-10H,7-8H2,1-2H3,(H,19,25) |
InChI 键 |
CHGKGBIVZNAZAC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1CNC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10890345.png)
![2-[(Cyclopentylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10890350.png)
![3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10890354.png)
![(5Z)-3-ethyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10890364.png)
![6-amino-2-{[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B10890366.png)

![N'-[(E)-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene]-2-phenylacetohydrazide](/img/structure/B10890378.png)
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10890379.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10890386.png)
![(2E)-2-cyano-3-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}prop-2-enamide](/img/structure/B10890394.png)
![2-({(2E)-3-[2-(benzyloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B10890399.png)
![6-(Naphthalen-1-yl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B10890402.png)
![benzyl 2-[(4-chlorophenyl)carbonyl]-N-phenylhydrazinecarbimidothioate](/img/structure/B10890404.png)
![2-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B10890410.png)
